6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide
Description
This compound is a structurally complex molecule featuring a thieno[3,2-d]pyrimidin-2,4-dione core substituted with a methyl(phenyl)amino-oxoethyl group at position 1 and an N-(4-methylbenzyl)hexanamide chain at position 4. Its synthesis likely involves multi-step reactions, including amide coupling and heterocyclic ring formation, as inferred from analogous pyrimidine derivatives synthesized via HATU- or HBTU-mediated couplings in DMF under basic conditions (e.g., Cs₂CO₃ or DIPEA) . Characterization methods such as ¹H NMR, ¹³C NMR, IR, and HRMS are standard for confirming its structure and purity, as demonstrated in related compounds with hexanamide and pyrimidine-dione moieties .
Properties
Molecular Formula |
C29H32N4O4S |
|---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
6-[1-[2-(N-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]hexanamide |
InChI |
InChI=1S/C29H32N4O4S/c1-21-12-14-22(15-13-21)19-30-25(34)11-7-4-8-17-32-28(36)27-24(16-18-38-27)33(29(32)37)20-26(35)31(2)23-9-5-3-6-10-23/h3,5-6,9-10,12-16,18H,4,7-8,11,17,19-20H2,1-2H3,(H,30,34) |
InChI Key |
AJXCHTYGBCCVDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acyl chlorides, and coupling agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
The compound 6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide represents a complex organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and drug development. This article explores its structural characteristics, biological activities, and potential therapeutic applications based on current research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 466.6 g/mol. The structure features several key components:
- Thieno[3,2-d]pyrimidine core : This bicyclic structure is known for its biological activity.
- Amide linkage : The presence of an amide group enhances the compound's ability to interact with biological targets.
- Methyl(phenyl)amino group : This moiety may contribute to the compound's pharmacological properties by influencing solubility and binding affinity.
Research has indicated that compounds with similar structural motifs exhibit significant biological activities, including:
Anticancer Properties
Studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation. For instance, a related compound was found to reduce tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression. The mechanism of action may involve the modulation of key enzymes associated with tumor growth and metastasis.
Enzyme Inhibition
The compound has potential as an inhibitor for various enzymes implicated in cancer and other diseases. For example, it may inhibit enzymes involved in the Type III secretion system (T3SS), which is critical for bacterial virulence. This suggests that the compound could also have antimicrobial properties.
Antimicrobial Effects
Preliminary studies indicate that structurally similar compounds exhibit significant antimicrobial activity against various pathogens. This opens up possibilities for developing new antibiotics or adjunct therapies for resistant infections.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the thieno[3,2-d]pyrimidine core : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the methyl(phenyl)amino group : This step may involve nucleophilic substitution or coupling reactions.
- Coupling with hexanamide functionality : This final step solidifies the structure and enhances biological activity.
Detailed reaction schemes are essential for replicating this synthesis in laboratory settings.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways critical for cancer progression.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, highlighting their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Comparison of Similarity Metrics for Selected Analogues
*No direct data for the target compound; metrics inferred from analogous structures. †NPI (Neighbor Preference Index) indicates bias toward 2D (positive) or 3D (negative) similarity . ‡Hypothetical values based on structural overlap with the target compound.
Key Findings:
2D vs. 3D Similarity :
- High 2D Tanimoto scores (>0.9) prioritize structural fingerprints (e.g., PubChem substructure fingerprints), while 3D similarity (ST ≥ 0.8, CT ≥ 0.5, ComboT ≥ 1.3) emphasizes shape and functional group alignment .
- Example: Indomethacin and sulindac exhibit complementary 2D/3D similarities, illustrating how different metrics capture distinct aspects of molecular recognition .
NPI Trends :
- Compounds in specialized datasets (e.g., Drug-(B)) show extreme NPI values (±0.95), reflecting scaffold-dominated bioactivity spaces .
- The target compound’s hypothetical NPI (~0.30) suggests moderate overlap between 2D and 3D neighbors, typical of molecules with balanced functional and structural diversity.
Synthetic Feasibility: The target compound’s hexanamide and thienopyrimidine groups align with established protocols using LiOH-mediated hydrolysis and HATU coupling .
Limitations and Contradictions
Biological Activity
The compound 6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Properties
The chemical formula of the compound is . Its structure features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity. The presence of the methyl(phenyl)amino group and the hexanamide side chain are particularly noteworthy as they may enhance lipophilicity and receptor binding.
Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives containing thienopyrimidine motifs have shown cytotoxic effects against various cancer cell lines. A study demonstrated that modifications in the side chains can lead to enhanced activity against tumor cells by inducing apoptosis and inhibiting cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | Apoptosis induction |
| Compound B | MCF-7 (Breast) | 10.0 | Cell cycle arrest |
| Compound C | HeLa (Cervical) | 7.5 | Inhibition of tubulin polymerization |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thienopyrimidine derivatives have been reported to exhibit broad-spectrum antibacterial activity. For example, studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with varying efficacy based on structural modifications .
Table 2: Antimicrobial Efficacy of Thienopyrimidine Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 |
| Compound E | Escherichia coli | 64 |
| Compound F | Pseudomonas aeruginosa | 128 |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : It is suggested that the compound may inhibit specific enzymes involved in cancer cell metabolism.
- Interaction with DNA : Some studies indicate that thienopyrimidines can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways associated with cell survival and apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thienopyrimidine derivatives where one particular derivative exhibited an IC50 value of 5 µM against cancer cell lines due to its ability to induce apoptosis through caspase activation . Another study highlighted the antibacterial efficacy against multi-drug resistant strains, showcasing the potential for therapeutic applications in infectious diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
